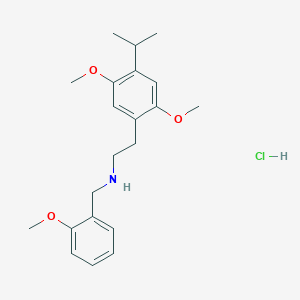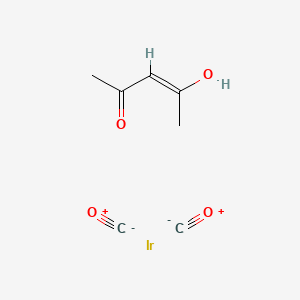
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester, also known as 3-Acryloxypropyl Methyl Dimethoxysilane, is an organosilicon compound. It is characterized by the presence of both acrylate and silane functional groups, making it a versatile compound in various chemical applications. The compound has a molecular weight of 218.33 g/mol and is commonly used in the synthesis of polymers and as a coupling agent in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester typically involves the reaction of 3-chloropropyltrimethoxysilane with acrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: The silane group can be hydrolyzed in the presence of water to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silane group.
Condensation: Catalysts such as tin octoate or titanium isopropoxide are used to promote condensation reactions.
Major Products Formed
Polymers: The polymerization of the acrylate group leads to the formation of polyacrylates.
Siloxanes: Hydrolysis and condensation of the silane group result in the formation of siloxane networks.
Scientific Research Applications
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Acts as a coupling agent in the production of composite materials and coatings.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester involves the interaction of its functional groups with various substrates. The acrylate group can undergo polymerization, forming covalent bonds with other monomers. The silane group can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: Similar in structure but with a methyl group on the acrylate moiety.
2-Propenoic acid, 2-methyl-, 3-(dimethoxysilyl)propyl ester: Similar but with different alkoxy groups on the silane moiety.
Uniqueness
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester is unique due to its specific combination of acrylate and silane functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and silane coupling capabilities .
Properties
Molecular Formula |
C9H16O4Si |
|---|---|
Molecular Weight |
216.31 g/mol |
InChI |
InChI=1S/C9H16O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7H2,2-3H3 |
InChI Key |
SPRHASQVWSKXAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/structure/B12352289.png)
![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
![1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)


![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)

![Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)
![potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12352349.png)



